Thiophene A

Description

Historical Evolution of Thiophene (B33073) Chemistry and Derivatives

The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. derpharmachemica.combritannica.comslideshare.net It was observed that when isatin (B1672199) was mixed with sulfuric acid and crude benzene, a blue dye called indophenin was formed. derpharmachemica.comsciensage.infochemeurope.com This reaction was initially believed to be characteristic of benzene, but Meyer successfully isolated the responsible sulfur-containing heterocyclic compound, which he named thiophene. derpharmachemica.comsciensage.infochemeurope.com The name "thiophene" is derived from the Greek words "theion" (sulfur) and "phaino" (shining or to appear). derpharmachemica.comnih.gov

Thiophene's structural similarity to benzene, being a planar, five-membered aromatic ring with the formula C4H4S, quickly established it as a significant area of study. derpharmachemica.combritannica.comwikipedia.org Early research focused on its synthesis and reactivity, noting its resemblance to benzene in many chemical reactions. britannica.comwikipedia.org The development of various synthesis methods, such as the Paal-Knorr synthesis involving the reaction of 1,4-dicarbonyl compounds with a sulfur source, further propelled the investigation of thiophene and its derivatives. derpharmachemica.comwikipedia.orgorganic-chemistry.org These foundational studies paved the way for the creation of a vast array of thiophene derivatives with diverse properties and applications. derpharmachemica.comsciensage.info

Contemporary Significance of Thiophene A in Scientific Inquiry

In modern scientific research, this compound and its related compounds are of immense interest due to their versatile chemical properties and wide-ranging applications in materials science and other non-clinical fields. researchgate.netresearchgate.net Thiophene-based materials are recognized for their semiconducting and fluorescent properties, making them central to interdisciplinary research. researchgate.net The chemical stability and the potential for extensive functionalization of the thiophene ring allow for the fine-tuning of its electronic and optical properties. researchgate.net

The significance of thiophene derivatives is underscored by their use as building blocks in the development of advanced materials. researchgate.netnumberanalytics.com Researchers are actively exploring thiophene-containing polymers for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearchgate.netijsr.net The ability of the thiophene ring to be incorporated into larger molecular structures without losing its fundamental electronic characteristics makes it a valuable component in the design of novel functional materials. wikipedia.org

Key Research Paradigms in this compound Investigation

The investigation of this compound and its analogues is guided by several key research paradigms. A primary focus is on the synthesis of novel thiophene derivatives with tailored properties. nih.govtandfonline.com Modern synthetic strategies include metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi couplings, which allow for the precise construction of complex thiophene-based molecules. researchgate.net Metal-free synthesis approaches are also being developed to create these compounds in a more environmentally friendly manner. nih.gov

Another major research area is the study of structure-property relationships in thiophene-based materials. researchgate.net By systematically modifying the substituents on the thiophene ring, researchers can modulate the electronic and optical properties of the resulting materials. This includes tuning the bandgap, charge carrier mobility, and light absorption/emission characteristics. Computational studies and advanced spectroscopic techniques are often employed to understand these relationships at a molecular level.

The self-assembly and polymerization of thiophene derivatives represent another critical research paradigm. researchgate.net The ability of these molecules to form well-ordered structures, such as nanoparticles and thin films, is crucial for their application in electronic devices. researchgate.net Research in this area explores how molecular design influences the packing and morphology of these materials, which in turn dictates their performance. researchgate.net

Interdisciplinary Contributions of this compound (Excluding Clinical/Therapeutic)

The influence of this compound and its derivatives extends across multiple scientific disciplines, excluding direct clinical and therapeutic applications.

Materials Science: Thiophene-based compounds are fundamental to the development of organic semiconductors. researchgate.netnumberanalytics.com Their applications include the fabrication of flexible and lightweight electronic devices. ijsr.net Polythiophenes, for instance, are well-known conducting polymers. researchgate.net

Organic Electronics: In this field, thiophenes are integral components of organic solar cells, where they can act as electron donors. researchgate.netresearchgate.net They are also used in OLEDs and OFETs due to their excellent charge transport properties. researchgate.netijsr.net

Agrochemicals: The thiophene scaffold is utilized in the synthesis of various agrochemicals. wikipedia.orgtandfonline.com

Dyes and Pigments: The aromatic nature and potential for extended conjugation in thiophene derivatives make them suitable for use as dyes. tandfonline.com

Corrosion Inhibitors: Certain thiophene derivatives have been shown to be effective in preventing the corrosion of metals. nih.govcognizancejournal.com

Scope and Future Outlook of this compound Research

The field of this compound research is expected to continue its expansion, driven by the increasing demand for advanced materials with tunable properties. A key future direction is the development of more efficient and sustainable synthetic methods for producing complex thiophene derivatives. tandfonline.com This includes the use of greener catalysts and solvents.

Further exploration of thiophene-based materials for energy applications, such as next-generation solar cells and energy storage devices, is a promising avenue. The design of novel thiophene-containing covalent organic frameworks (COFs) and other porous materials for applications in catalysis and gas storage is also an active area of research. researchgate.net As our understanding of the structure-property relationships in these systems deepens, the ability to design and create "smart" materials with on-demand functionalities will become increasingly sophisticated. The versatility of the thiophene ring ensures its continued importance as a key building block in the development of innovative technologies. researchgate.netresearchgate.net

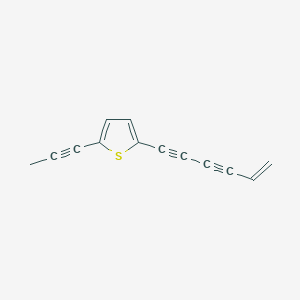

Structure

3D Structure

Properties

CAS No. |

2134-99-8 |

|---|---|

Molecular Formula |

C13H8S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

2-hex-5-en-1,3-diynyl-5-prop-1-ynylthiophene |

InChI |

InChI=1S/C13H8S/c1-3-5-6-7-9-13-11-10-12(14-13)8-4-2/h3,10-11H,1H2,2H3 |

InChI Key |

CHXZRHMQQRUVHF-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(S1)C#CC#CC=C |

Canonical SMILES |

CC#CC1=CC=C(S1)C#CC#CC=C |

Other CAS No. |

2134-99-8 |

Synonyms |

thiophene A thiophene-A |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiophene a and Its Derivatives

Direct Functionalization Strategies for Thiophene (B33073) A Scaffolds

Direct functionalization of the thiophene ring is a powerful approach for creating diverse derivatives from a common precursor. These methods allow for the introduction of various substituents onto the thiophene core, enabling the fine-tuning of its electronic and physical properties.

Transition-Metal-Catalyzed C-H Activation Pathways

Transition-metal-catalyzed C-H activation has become a highly effective and atom-economical method for functionalizing thiophenes. researchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Recent advancements have demonstrated that various transition metals, including palladium, rhodium, and ruthenium, can catalyze the direct arylation, alkenylation, and alkylation of thiophene rings. oup.comrsc.orgnih.gov These reactions often proceed with high regioselectivity, favoring the C2 and C5 positions of the thiophene ring due to the electronic properties of the sulfur heteroatom. researchgate.netrsc.org For instance, palladium catalysts have been successfully employed for the C-H arylation of thiophenes with aryl halides. rsc.orgrsc.org The use of specific ligands and additives can influence the reaction's efficiency and selectivity. researchgate.net Some methodologies even allow for the functionalization of the more challenging C-H bonds at the β-positions (C3 and C4). rsc.org

| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Pd(OAc)₂ / P(o-biphenyl)(tBu)₂ / Cs₂CO₃ | Thiophene carboxamide | Aryl bromide | Triarylated thiophene | High | nih.gov |

| RhCl(CO){P[OCH(CF₃)₂]₃}₂ / Ag₂CO₃ | Thiophene | Aryl halide | Arylated thiophene | N/A | nih.gov |

| [RuCl₃(H₂O)n] / MesCO₂H | Arene | Aryl halide | Biaryl | High | rsc.org |

| Pd(OAc)₂ | Thiophene | Styrene | Alkenylated thiophene | N/A | mdpi.com |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

A well-established and versatile strategy for functionalizing thiophenes involves initial halogenation followed by a variety of palladium-catalyzed cross-coupling reactions. jcu.edu.au This two-step process allows for the systematic and regioselective introduction of aryl, vinyl, and alkynyl groups.

Halogenation: Thiophene readily undergoes electrophilic halogenation with reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to introduce bromine or iodine atoms, typically at the 2- and 5-positions. jcu.edu.aunumberanalytics.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction that pairs a halothiophene with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. jcu.edu.auscirp.orgnih.govnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. scirp.orgnih.gov It has been extensively used to synthesize biarylthiophenes and thiophene-containing polymers. nih.govrsc.org

Stille Coupling: The Stille coupling reaction involves the coupling of a halothiophene with an organotin compound, catalyzed by palladium. jcu.edu.auuga.edu This reaction is particularly useful for creating complex molecules and polymers due to its high functional group tolerance. uga.eduuwindsor.cawiley-vch.de

Heck Coupling: The Heck reaction couples halothiophenes with alkenes in the presence of a palladium catalyst and a base to form alkenylthiophenes. mdpi.comjcu.edu.auacs.org Dehydrogenative Heck reactions, which proceed via C-H activation, have also been developed for thiophenes. mdpi.comresearchgate.netacs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a halothiophene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. jcu.edu.aursc.orgmdpi.comscispace.com This reaction is a primary method for synthesizing alkynylthiophenes.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki | 2-Bromothiophene | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Arylthiophene | nih.govmdpi.com |

| Stille | 2,5-Dibromothiophene | Organostannane | Pd(0) complex | Thiophene oligomer | jcu.edu.auuga.edu |

| Heck | 3-Bromothiophene | Methyl isocrotonate | Pd catalyst | Alkenylthiophene | jcu.edu.au |

| Sonogashira | 2-Iodothiophene | Trimethylsilylacetylene | CuI / PdCl₂(PPh₃)₂ | Alkynylthiophene | jcu.edu.aursc.org |

Electrophilic Aromatic Substitution Enhancements

Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. numberanalytics.comnumberanalytics.combhu.ac.in The sulfur atom activates the ring, making it more reactive than benzene (B151609). numberanalytics.combhu.ac.in Substitution typically occurs at the C2 position, as the intermediate carbocation is more resonance-stabilized than the one formed from attack at C3. uomustansiriyah.edu.iq

Recent enhancements in this area focus on improving regioselectivity and expanding the scope of electrophiles that can be used. The presence of substituents on the thiophene ring can direct incoming electrophiles to specific positions. researchgate.net For example, an ester group can be used as an activating and directing group to control the regioselectivity of sequential halogenations and subsequent cross-coupling reactions, allowing for the programmed synthesis of tetra-arylated thiophenes. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to predict the regioselectivity of electrophilic substitution on substituted thiophenes, further refining synthetic strategies. researchgate.net

Cyclization Reactions for Thiophene A Core Synthesis

The construction of the thiophene ring itself is a fundamental aspect of thiophene chemistry. Several classic and modified cyclization reactions are employed to build the thiophene core from acyclic precursors.

Mechanistic Variants of Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and widely used method for preparing thiophenes. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. uobaghdad.edu.iqpharmaguideline.com

The traditional sulfurizing agent is phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgpharmaguideline.comderpharmachemica.com However, this reagent can also act as a dehydrating agent, sometimes leading to furan (B31954) byproducts. organic-chemistry.orgderpharmachemica.com Lawesson's reagent has emerged as a milder and often more efficient alternative. organic-chemistry.orgderpharmachemica.com Mechanistic studies suggest that the reaction proceeds through the formation of a thioketone intermediate, rather than the sulfurization of a furan formed in situ. wikipedia.org Quantum chemical studies have explored the energetics of the cyclization step, indicating that water can mediate the reaction pathway. rsc.org

| Starting Material | Sulfurizing Agent | Key Features | Reference |

| 1,4-Dicarbonyl compound | Phosphorus Pentasulfide (P₄S₁₀) | Traditional method, can lead to furan byproducts. | organic-chemistry.orgpharmaguideline.comderpharmachemica.com |

| 1,4-Dicarbonyl compound | Lawesson's Reagent | Milder, often more efficient than P₄S₁₀. | organic-chemistry.orgderpharmachemica.com |

| 1,4-Dicarbonyl compound | Hydrogen Sulfide (B99878) (with acid catalyst) | Can be more efficient than P₄S₁₀. | derpharmachemica.com |

Gewald Reaction Modifications and Scope

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. arkat-usa.orgumich.edumdpi.com The classic reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. numberanalytics.comuobaghdad.edu.iqpharmaguideline.com

Over the years, numerous modifications have expanded the scope and utility of the Gewald reaction. arkat-usa.orgmdpi.com These include the use of different starting materials, such as α-mercaptoaldehydes or ketones, and variations in reaction conditions. arkat-usa.orgnih.gov Microwave-assisted synthesis and solid-supported methods have been developed to accelerate the reaction and simplify purification. arkat-usa.orgmdpi.com The mechanism, while not fully elucidated, is understood to involve a Knoevenagel-Cope condensation followed by sulfur addition and ring closure. arkat-usa.org The versatility and mild conditions of the Gewald reaction have made it a prominent method in combinatorial chemistry and for the synthesis of diverse thiophene libraries. arkat-usa.orgresearchgate.net

| Version/Modification | Reactants | Key Features | Reference |

| First Version | α-sulfanylaldehyde/ketone, α-activated acetonitrile (B52724), base | Two-step sequence: Knoevenagel-Cope condensation then intramolecular ring closure. | arkat-usa.org |

| Second Version (One-Pot) | Ketone/aldehyde, activated nitrile, elemental sulfur, amine base | Most efficient and straightforward version, though some substrates show limited reactivity. | mdpi.com |

| Microwave-Assisted | Standard Gewald reactants | Accelerated reaction times. | arkat-usa.orgmdpi.com |

| Solid-Supported | Standard Gewald reactants on a solid support | Facilitates purification. | arkat-usa.orgmdpi.com |

| Use of Cyanoacetone | Cyanoacetone, α-mercaptoaldehyde dimers | Yields novel 3-acetyl-2-aminothiophenes. | nih.gov |

Fiesselmann Thiophene Synthesis and Analogues

The Fiesselmann thiophene synthesis is a significant reaction in organic chemistry for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgyoutube.com This method involves the condensation of thioglycolic acid and its derivatives with α,β-acetylenic esters in the presence of a base. wikipedia.orgyoutube.com The reaction mechanism proceeds through the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. wikipedia.org A subsequent addition to the resulting double bond occurs, followed by cyclization initiated by the deprotonation of a thioglycolic acid ester moiety. wikipedia.org The resulting thiolane eliminates an alcoholate to form a ketone, and further elimination of a thioglycolic acid ester yields an α,β-unsaturated ketone that tautomerizes to the final 3-hydroxythiophene dicarboxylate product. wikipedia.org

A variation of this synthesis, developed by Lissavetzky, utilizes a cyclic β-ketoester and thioglycolic acid. wikipedia.org The product can be controlled by the addition of an alcohol, which favors the formation of a monoadduct. wikipedia.org In the absence of alcohol, a thioacetal is the primary product. wikipedia.org The Fiesselmann synthesis is versatile and has been applied to the production of various compounds with potential biological activities, including p38 kinase inhibitors and tyrosine kinase inhibitors. wikipedia.org It has also been used in the synthesis of potential antiallergy, antileishmanial, and antifungal agents. wikipedia.org

The reaction can also be adapted to produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikipedia.org This adaptability highlights the broad applicability of the Fiesselmann synthesis in creating a diverse range of thiophene analogues. wikipedia.orgderpharmachemica.com

Table 1: Key Features of the Fiesselmann Thiophene Synthesis

| Feature | Description | Reference |

| Reactants | α,β-acetylenic esters and thioglycolic acid derivatives | wikipedia.orgyoutube.com |

| Base | Required for the initial deprotonation and subsequent cyclization steps. | wikipedia.org |

| Primary Product | 3-hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.orgyoutube.com |

| Variations | Can be modified to produce 3-aminothiophenes by using nitrile-containing substrates. | wikipedia.org |

| Applications | Synthesis of biologically active compounds and functional materials. | wikipedia.org |

Cyclization of Functionalized Alkynes

The synthesis of thiophenes through the cyclization of functionalized alkynes represents a versatile and powerful strategy. chim.itnih.gov This approach often involves the reaction of alkynes with a sulfur source under various conditions to construct the thiophene ring. thieme-connect.de

One prominent method is the electrophilic cyclization of alkynes that have a nucleophilic sulfur atom, such as in 2-alkynylthioanisoles. chim.it This process can be initiated by electrophilic reagents like iodine, which activate the carbon-carbon triple bond, leading to intramolecular cyclization. chim.it The reaction conditions can influence the final product; for instance, the choice of solvent can affect the reaction rate. chim.it

Radical cyclization reactions also provide a pathway to thiophenes. For example, the reaction between diaryl disulfides and alkynyl esters, catalyzed by Et4NBr with K2S2O8 as an oxidizing agent, yields highly functionalized benzo[b]thiophenes. chim.it

Furthermore, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or potassium ethyl xanthogenate (EtOCS2K) can produce a variety of substituted thiophenes. organic-chemistry.orgacs.org This reaction is thought to be initiated by the generation of a trisulfur (B1217805) radical anion (S3•−). organic-chemistry.orgacs.org

The reaction of butadiynes with sodium sulfide or hydrogen sulfide is an effective method for preparing 2,5-disubstituted thiophenes. thieme-connect.de Additionally, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols offers a route to substituted thiophenes through a 5-endo-dig S-cyclization mechanism. nih.gov

Table 2: Examples of Thiophene Synthesis via Cyclization of Functionalized Alkynes

| Alkyne Substrate | Sulfur Source/Reagent | Catalyst/Conditions | Product Type | Reference |

| 2-Alkynylthioanisoles | Internal Sulfur | Iodine | Benzo[b]thiophenes | chim.it |

| Diaryl disulfides & Alkynyl esters | Diaryl disulfides | Et4NBr, K2S2O8 | Benzo[b]thiophenes | chim.it |

| Alkynols | Elemental sulfur (S8) or EtOCS2K | Base-free | Substituted thiophenes | organic-chemistry.orgacs.org |

| Butadiynes | Sodium sulfide or Hydrogen sulfide | Polar solvents | 2,5-Disubstituted thiophenes | thieme-connect.de |

| 1-Mercapto-3-yn-2-ols | Internal Sulfur | PdI2/KI | Substituted thiophenes | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of thiophene derivatives aims to develop more environmentally benign and sustainable processes. semanticscholar.org This involves strategies such as using greener solvents, developing solvent-free reaction systems, and utilizing sustainable catalysts and reagents. semanticscholar.orgnih.gov

Solvent-Free Reaction Systems

Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste and eliminate the use of potentially hazardous solvents. semanticscholar.orgpsu.edu Several methodologies for thiophene synthesis have been adapted to solvent-free conditions.

For instance, the Gewald reaction, a multicomponent reaction for synthesizing 2-aminothiophenes, has been successfully performed under solvent-free conditions at room temperature, using a ketone, ethyl cyanoacetate, elemental sulfur, and morpholine (B109124) as a catalyst. psu.edu This approach offers a mild, efficient, and simple "one-pot" synthesis of tetrasubstituted 2-aminothiophenes. psu.edu

Microwave-assisted organic synthesis (MAOS) is another powerful technique that often allows for solvent-free conditions. tandfonline.comtandfonline.comacs.org The synthesis of 1,5-benzothiazepine (B1259763) derivatives incorporating a thiophene moiety has been achieved under solvent-free microwave irradiation using silica (B1680970) sulfuric acid as a solid support, significantly reducing reaction times and improving yields compared to conventional heating methods. tandfonline.com Similarly, the Suzuki coupling of thienyl boronic acids with thienyl bromides has been carried out under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support to produce highly pure thiophene oligomers. acs.org

Mechanochemical methods, such as ball milling, also offer a solvent-free route to thiophene-based materials. The oxidative polymerization of 1,3,5-tris(2-thienyl)benzene has been achieved through mechanochemistry, resulting in a microporous thiophene polymer with a high surface area. rsc.orgrsc.org

Table 3: Comparison of Conventional and Solvent-Free Thiophene Synthesis Methods

| Reaction Type | Conventional Conditions | Solvent-Free Conditions | Advantages of Solvent-Free | Reference |

| Gewald Reaction | Ethanol solvent, 55°C, argon atmosphere | Room temperature, no solvent | Milder conditions, simpler procedure | psu.edu |

| 1,5-Benzothiazepine Synthesis | Reflux in acetic acid (10-12 h) | Microwave irradiation, solid support (60-120 s) | Drastically reduced reaction time, improved yields | tandfonline.com |

| Suzuki Coupling | Typically in organic solvents | Microwave irradiation, Al2O3 support | Rapid, high purity products, environmentally friendly | acs.org |

| Polymerization | Solution-based polymerization | Mechanochemical (ball milling) | Higher surface area polymer, scalable, no solvent waste | rsc.orgrsc.org |

Organocatalytic and Biocatalytic Approaches

The use of organocatalysts and biocatalysts in thiophene synthesis aligns with green chemistry principles by avoiding potentially toxic metal catalysts and often allowing for milder reaction conditions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of thiophene derivatives. A one-pot methodology for producing optically active trisubstituted thiophenes has been developed using an organocatalytic reaction cascade. acs.orgfigshare.com This approach starts with readily available α,β-unsaturated aldehydes and employs an amino-catalyzed epoxidation or aziridination, followed by a ring annulation with a thioamide to yield the thiophene product with high enantioselectivity. acs.org Another example involves the use of a quinine-derived bifunctional thiourea (B124793) catalyst for the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones, producing polycyclic benzo[b]thiophene derivatives in good yields and excellent enantioselectivities. rsc.org

Biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing thiophene-containing molecules. Lipases have been used to catalyze the trimolecular condensation of thiophene-2-carbaldehyde (B41791) with acetone (B3395972) and primary aromatic amines to produce new Mannich bases under mild, eco-friendly conditions. mdpi.com In another application, laccase from Trametes versicolor has been immobilized on an electrode to create a biocatalyst for the selective electro-oxidation of 2-thiophene methanol (B129727) to 2-thiophene carboxaldehyde, a valuable intermediate in various industries. researchgate.net Vanadium-dependent haloperoxidases have also been employed in a biocatalytic strategy for the cleavage of thioketals, a reaction that typically requires harsh chemical reagents. acs.org These examples demonstrate the potential of enzymes to perform specific transformations on thiophene substrates with high efficiency and selectivity.

Sustainable Reagent and Feedstock Utilization

A key aspect of green chemistry is the use of renewable and sustainable raw materials to reduce reliance on fossil fuels. bohrium.comrsc.org

Recent research has focused on synthesizing thiophenes from biomass-derived feedstocks. For example, two thiophene diesters have been synthesized from methyl levulinate, which is derived from biomass, and elemental sulfur, a cheap and abundant byproduct of the fossil fuel industry. nih.govresearchgate.net This approach provides a more sustainable route to thiophenes compared to methods relying on reagents like Lawesson's Reagent. nih.govresearchgate.net The use of biomass as a starting point is advantageous because these materials are often more functionalized than petrochemical feedstocks. bohrium.com

The choice of reagents also plays a crucial role in the sustainability of a synthetic process. The use of inexpensive, safe, and readily available inorganic reagents is preferred. For instance, a green method for the synthesis of halogenated thiophenes employs sodium halides, such as table salt, as a source of electrophilic halogens in combination with copper(II) sulfate (B86663) pentahydrate in ethanol. nih.gov This method avoids the use of toxic halogenated solvents and harsh cyclizing agents. nih.gov Similarly, elemental sulfur is a readily available and less hazardous sulfur source compared to many organosulfur reagents and has been used in various green thiophene syntheses, including solvent-free and biomass-based approaches. psu.edunih.gov

Modern Synthetic Techniques for this compound Preparation

Modern synthetic techniques for preparing thiophene-based structures increasingly focus on efficiency, selectivity, and sustainability. These methods often employ novel catalysts, reaction conditions, and strategies to construct the thiophene ring with desired functionalities.

Direct arylation has become a powerful tool for synthesizing thiophene-containing organic electronic materials. acs.org This palladium-catalyzed method allows for the coupling of thiophenes with aryl halides, offering advantages over traditional cross-coupling reactions such as higher yields, fewer synthetic steps, and the avoidance of organometallic intermediates. acs.org

Microwave-assisted synthesis is another modern technique that significantly accelerates reaction times and often improves yields. tandfonline.comtandfonline.com It has been effectively used in the solvent-free synthesis of thiophene derivatives, such as in the preparation of 2-amino-3-aryl-5-substituted thiophenes using a KF-Al2O3 solid support. tandfonline.com This method is advantageous for its speed and for enabling reactions that might be inefficient under conventional heating.

The development of novel catalytic systems is also at the forefront of modern thiophene synthesis. For example, a functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)imidazolium chloride, has been used as a heterogeneous, metal-free catalyst for the synthesis of 2,4-substituted thiophenes from aryl methyl ketones and elemental sulfur under solvent-free conditions. ua.esresearchgate.net This catalyst is easily prepared, separated from the reaction mixture, and can be reused, adding to the sustainability of the process. ua.esresearchgate.net

Cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient and atom-economical approach. An expedient synthesis of thieno[3,2-b]thiophenes has been developed through a cascade cyclization of alkynyl diol derivatives, using a trisulfur radical anion (S3•−) as an efficient sulfurization reagent. mdpi.com

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and simplified scalability. polimi.itmdpi.com

In the realm of thiophene derivatives, flow chemistry has been successfully applied to the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT). Researchers have demonstrated a telescoped process where the Grignard metathesis of 2,5-dibromo-3-hexylthiophene (B54134) is performed in a tube reactor, followed by the introduction of a Ni(dppp)Cl₂ catalyst to initiate polymerization. beilstein-journals.org This method allows for precise control over molecular weight by adjusting monomer-to-catalyst ratios through flow rates, a significant advantage over traditional batch processing. beilstein-journals.org The entire two-step reaction can be conducted under superheated conditions, showcasing the robustness of flow systems. beilstein-journals.org

Key research findings in the flow synthesis of P3HT are summarized below:

| Parameter | Description | Significance |

| Reaction Type | Grignard Metathesis Polymerization (GRIM) | Enables controlled synthesis of conjugated polymers. |

| Starting Material | 2,5-dibromo-3-hexylthiophene | A common precursor for P3HT synthesis. beilstein-journals.org |

| Catalyst | Ni(dppp)Cl₂ | Effectively initiates the Kumada polymerization step in flow. beilstein-journals.org |

| System | Telescoped two-step continuous-flow reactor | Combines Grignard formation and polymerization into a single continuous process. beilstein-journals.org |

| Advantage | Good molecular-weight control | Achieved by adjusting reagent concentrations and flow rates. beilstein-journals.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology has been particularly effective for the synthesis of various thiophene scaffolds.

One prominent example is the microwave-assisted Gewald reaction, a multicomponent condensation to form 2-aminothiophenes. Under solvent-free conditions using a solid support like basic aluminum oxide, ketones, cyanoacetates (or cyanoacetamides), and elemental sulfur react rapidly under microwave irradiation to produce 2-amino-thiophene-3-carboxylic derivatives in high yields. tandfonline.com This approach is significantly faster and more efficient than the traditional thermal method, which often requires long heating times and results in lower yields, especially for derivatives like tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides. tandfonline.com

Another application involves the rapid synthesis of 3-aminobenzo[b]thiophenes. By heating 2-halobenzonitriles and methyl thioglycolate with triethylamine (B128534) in DMSO under microwave irradiation at 130 °C, the desired products can be obtained in as little as 11 minutes, with yields ranging from 58–96%. rsc.org This method has been applied to the synthesis of core scaffolds for various kinase inhibitors. rsc.org

The table below compares conventional and microwave-assisted synthesis for a selection of thiophene derivatives. tandfonline.com

| Product | Conventional Method Yield | Microwave-Assisted Yield |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 78% | 85% |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 80% | 89% |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 81% | 92% |

| N-phenyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 67% | 95% |

Photochemical and Electrochemical Routes

Photochemical Synthesis utilizes light to initiate chemical reactions, often enabling unique transformations that are inaccessible through thermal methods. The synthesis of thieno[3,2-c]chromenes provides a compelling example. Irradiation of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes with UV light (254 nm) in acetonitrile prompts an efficient ring-closure to form the target 4H-thieno[3,2-c]chromene-2-carbaldehydes in high yields. thieme-connect.com This photochemical cyclization was found to be superior to palladium-catalyzed intramolecular arylation methods. thieme-connect.com The photochemistry of thiophene S-oxides has also been studied, revealing that their reactivity upon photoirradiation is highly dependent on the substitution pattern on the thiophene ring. mdpi.org

Electrochemical Synthesis employs electrical current to drive redox reactions, offering a reagent-free method for polymerization and cyclization. This technique is particularly useful for synthesizing conductive polymers and complex macrocycles. For instance, copolymers of thiophene and aniline (B41778) have been synthesized via electrochemical polymerization in acetonitrile with lithium perchlorate (B79767) as the supporting electrolyte. jept.de This process involves the electrochemical oxidation of the monomers to their radical cations, which then combine to form the polymer. jept.de Researchers have also used electrochemical methods to create poly(3-thiophene acetic acid) (PTAA) nanowires by using water-soluble macromolecules as templates on an indium tin oxide electrode. rsc.org A notable achievement in this area is the mild electrochemical oxidative procedure used to prepare a large, thiophene-containing cyclo sciensage.infopyrrole from its terpyrrole precursor, highlighting the utility of electrochemistry in constructing complex macrocyclic structures. nih.govresearchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in pharmaceutical development, as the biological activity of a compound is often dependent on its specific three-dimensional structure. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For thiophene derivatives, stereoselectivity has been achieved using chiral auxiliaries. One approach involves the use of Schöllkopf's 'bislactim ether' chiral auxiliary for the synthesis of conformationally constrained bis(amino acids) where a disubstituted thiophene ring acts as a bridge. scispace.com For example, alkylation of the lithiated (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with 2,5-bis(chloromethyl)thiophene (B1599725) resulted in the dialkylated product with a high diastereomeric excess (96% d.e.). scispace.com Subsequent hydrolysis under mild acidic conditions yields the desired (S,S)-bis(amino acid) ester without racemization. scispace.com

Biocatalysis also offers a powerful route for the stereoselective synthesis of chiral sulfur compounds. ucl.ac.uk Monooxygenase enzymes have been employed for the enantiodivergent synthesis of optically pure sulfoxides with excellent enantioselectivity (up to 99% ee). ucl.ac.uk Furthermore, novel C-N axial chiral iodoarenes containing a thiophene derivative have been developed as organocatalysts for the stereoselective α-oxytosylation of ketones, achieving up to 80% enantiomeric excess. d-nb.info These methods represent significant progress in controlling the chirality of complex molecules containing a thiophene core.

| Method | Chiral Control | Target Molecule Type | Key Finding |

| Chiral Auxiliary | Schöllkopf 'bislactim ether' | Thiophene-bridged bis(amino acids) | High diastereoselectivity (96% d.e.) in alkylation. scispace.com |

| Organocatalysis | C-N Axial Chiral Iodoarenes | α-Oxytosylated Ketones | Good to high enantioselectivity (up to 80% ee). d-nb.info |

| Biocatalysis | Monooxygenase Enzymes | Optically Pure Sulfoxides | Excellent enantioselectivity (up to 99% ee). ucl.ac.uk |

Reactivity Profiles and Mechanistic Investigations of Thiophene a Transformations

Electrophilic Aromatic Substitution Reactivity on Thiophene (B33073) A (e.g., Nitration, Sulfonation, Acylation)

Thiophene is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), a characteristic attributed to the electron-donating nature of the sulfur atom. fishersci.atwikipedia.orgnih.govwikipedia.org The preferred positions for electrophilic attack are the α-carbons (C2 and C5) due to the greater stability of the intermediate σ-complex formed at these positions. fishersci.atwikipedia.org

Nitration: Thiophene can be nitrated using a mixture of nitric and sulfuric acids. This reaction typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product. nih.gov

Sulfonation: Thiophene readily undergoes sulfonation. nih.gov

Acylation (Friedel-Crafts): Friedel-Crafts acylation of thiophenes generally proceeds with good yields. wikipedia.orgnih.gov The reaction occurs preferentially at the α-position. For instance, when both α-positions are alkyl-substituted, acylation takes place at the β-position, leading to compounds like 2,5-dimethyl-3-acetylthiophene. nih.gov

The regioselectivity of electrophilic substitution on thiophene is summarized in the table below:

| Reaction Type | Electrophile | Preferred Position(s) | Major Product Example |

| Nitration | Nitronium ion (NO₂⁺) | C2 > C3 | 2-nitrothiophene (major), 3-nitrothiophene |

| Bromination | Br⁺ | C2 > C3 | 2-bromothiophene (major), 3-bromothiophene |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | C2 | 2-acylthiophene (e.g., 2-acetylthiophene) |

| Friedel-Crafts Acylation (2,5-disubstituted) | Acylium ion (RCO⁺) | C3 | 2,5-dimethyl-3-acetylthiophene |

Nucleophilic Substitution Reactions of Substituted Thiophene A

While thiophene is generally less susceptible to nucleophilic substitution compared to other heterocycles, these reactions can occur under specific conditions, particularly with substituted thiophenes. fishersci.atnih.gov Nucleophilic substitution reactions typically require the presence of a suitable leaving group on the thiophene ring, such as a halogen or a sulfonate group. nih.gov The reaction is often facilitated by strong nucleophiles and polar aprotic solvents. nih.gov Electron-withdrawing substituents on the thiophene ring significantly enhance its reactivity towards nucleophilic attack. fishersci.atnih.gov For example, the increased reactivity of the thiophene ring in nucleophilic substitution is observed in the case of 2-bromo-5-nitrothiophene, where the nitro group activates the ring for nucleophilic displacement of bromine. nih.govuni.lu

Organometallic Transformations of this compound Derivatives

Thiophenes are known to interact with various transition metal complexes, leading to a range of organometallic transformations. thegoodscentscompany.comfishersci.ca These reactions are pivotal in modern organic synthesis for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are highly versatile and widely employed for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving thiophene derivatives. fishersci.ptchem960.comuni.lunih.gov These reactions are particularly prominent in the synthesis of pharmaceuticals and advanced materials due to their mild reaction conditions, high selectivity, and efficiency. uni.lu

Examples of Palladium-Catalyzed Transformations:

C-N Bond Formation: Palladium-catalyzed C-N cross-coupling of amines and aryl halides (or pseudohalides) is a general method for preparing aromatic amines. fishersci.pt For instance, the synthesis of thiophene-based drug candidates has involved the palladium-catalyzed coupling of aryl bromides with benzophenone (B1666685) imine. fishersci.pt N-arylation of hydrazine (B178648) derivatives with halothiophenes has also been demonstrated for the synthesis of HCV inhibitors. fishersci.pt The choice of ligands (e.g., bulky, monodentate phosphine (B1218219) ligands with a biaryl backbone or bidentate ligands like Xantphos) and reaction conditions (e.g., weak bases like K₃PO₄) are crucial for the success and functional group tolerance of these transformations. chem960.comnih.gov

The table below illustrates examples of palladium-catalyzed C-C and C-N bond formations involving thiophene derivatives:

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Research Finding/Application |

| C-N Coupling | Halothiophenes | Amines/Hydrazines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Arylated Amines/Hydrazines | Synthesis of thiophene-based drug candidates, HCV inhibitors fishersci.ptnih.gov |

| C-C Coupling | Aryl bromides (thiophene-containing) | Organometallic reagents (e.g., organoborons, organostannanes) | Pd catalyst with specific ligands | Biaryls, functionalized thiophenes | Broad utility in pharmaceutical and agrochemical synthesis uni.lu |

Ruthenium and rhodium complexes have emerged as powerful catalysts for the direct C-H functionalization of thiophene derivatives, offering atom- and step-economical synthetic routes.

Ruthenium Catalysis: Ruthenium-catalyzed C-H bond arylations of thiophenes have been achieved with high chemo- and site-selectivity, often utilizing carboxylic acids as cocatalysts or removable directing groups. uni.lunih.gov For instance, ruthenium(II) catalysis has been applied to the C3 alkylation of the thiophene ring in 2-(thiophene-2-carbonyl)-1-methylimidazoles with acrylic acid derivatives. uni.lu Ruthenium-catalyzed C-H amidation reactions have also been developed, forming C-N bonds by exploiting cyclic amides as directing groups. americanelements.com

Rhodium Catalysis: Rhodium complexes are effective in C-H functionalization reactions of thiophenes. Examples include the rhodium-catalyzed direct annulation of (acetylamino)thiophenes with alkynes, leading to the efficient construction of thienopyrrole frameworks through acetylamino-directed C-H bond cleavage at the C2-position. uni.lu Rhodium/silver-catalyzed oxidative coupling with alkenes has also enabled the regioselective C3-alkenylation of thiophene-2-carboxylic acids without decarboxylation. americanelements.com Furthermore, rhodium-catalyzed trans-bis-silylation has been reported for the synthesis of thiophene-fused siloles. wikidata.org

The table below provides a summary of key Ruthenium and Rhodium catalyzed reactions:

| Catalyst | Reaction Type | Thiophene Substrate (Example) | Key Features | Product Type (Example) |

| Ruthenium | C-H Arylation | Thiophenes (with directing groups) | Carboxylic acids as cocatalysts, removable directing groups | Arylated thiophenes |

| Ruthenium | C3 Alkylation | 2-(Thiophene-2-carbonyl)-1-methylimidazoles | Weak carboxylate-assisted oxidative C-H/C-H coupling | C3-alkylated thiophenes |

| Ruthenium | C-H Amidation | Various thiophenes | Cyclic amides as directing groups, mild conditions | Ortho-amidated thiophenes |

| Rhodium | Direct Annulation | (Acetylamino)thiophenes with alkynes | Acetylamino-directed C-H cleavage at C2 | Thienopyrroles |

| Rhodium | C3-Selective Alkenylation | Thiophene-2-carboxylic acids | Oxidative coupling with alkenes, regioselective | C3-alkenylated thiophenes |

| Rhodium | Trans-Bis-Silylation | 3-ethynyl-2-pentamethyldisilanylthiophene derivatives | Intramolecular reaction | Thiophene-fused siloles |

Palladium-Catalyzed C-C and C-N Bond Formations

Ring-Opening and Ring-Closing Reaction Mechanisms of this compound Heterocycle

Thiophene's heterocyclic nature allows for both ring-opening and ring-closing reactions under specific conditions, which are important for its synthesis and degradation pathways.

Ring-Opening Reactions:

Photoinduced Ring-Opening: Photoexcited thiophene molecules can undergo non-radiative decay to the ground state via a ring-opening mechanism. This process involves the elongation of a C-S bond and is considered a likely reason for the lack of fluorescence in thiophene and its ultrafast S1 vibrational level decay. nist.govfishersci.se

Organolithium-Mediated Ring-Opening: Fused thiophene derivatives, such as dithieno[2,3-b:3',2'-d]thiophene, can undergo ring-opening reactions in the presence of strong organolithium reagents like n-butyllithium (n-BuLi). This process leads to the cleavage of the central thiophene ring and the formation of carbanion intermediates, which can then be functionalized. The nucleophilicity of the aryllithium reagents influences the efficiency of this ring-opening.

Ring-Closing Reactions (Synthesis of Thiophenes):

Paal-Knorr Synthesis: Thiophenes can be synthesized from 1,4-dicarbonyl compounds by heating them with sulfur-containing reagents like phosphorus pentasulfide. fishersci.atwikipedia.org

Gewald Aminothiophene Synthesis: This method involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with sulfur to yield 2-aminothiophenes. fishersci.at

Baldwin's Rules: In the context of ring-closure reactions, Baldwin's rules provide guidelines for favored cyclization pathways. For instance, in certain intramolecular additions, a thiol analogue cyclizes readily to form a thiophene ring, whereas the oxygen analogue fails to cyclize, highlighting the role of the heteroatom in ring formation.

Radical Reactions and Photoreactivity of this compound Systems

Thiophene systems participate in various radical reactions and exhibit distinct photoreactivity.

Radical Reactions:

Reaction with Peroxyl Radicals (ROO˙): Thiophene derivatives, such as thiophene-tocopherols, can act as chain-breaking antioxidants by reacting with alkylperoxyl radicals through H-atom transfer. Theoretical calculations have indicated the importance of noncovalent O˙⋯S interactions in stabilizing conformers and influencing the O-H bond dissociation enthalpy.

Reaction with Molecular Oxygen: Thiophene reacts with singlet molecular oxygen primarily via a [2+4] cycloaddition, leading to the formation of endoperoxides. Alkylation of the thiophene ring can lower the energy barrier for this addition pathway. Reactions with triplet oxygen involve direct hydrogen abstraction and addition/elimination pathways, although these typically have higher energy barriers and are more significant in high-temperature processes. The addition of hydroperoxyl radicals (HO₂) to the α and β carbons of thiophene are identified as the most favored initial pathways in its oxidation.

Photoreactivity:

Photoinduced Ring-Opening: As mentioned previously, thiophene's photoexcited singlet states undergo rapid non-radiative decay via ring-opening, which contributes to its lack of fluorescence. nist.govfishersci.se This mechanism involves significant geometric changes, potentially leading to highly vibrationally excited ring-opened isomers. fishersci.se

Fluorescence Discoloration: Certain thiophene-benzene alternating ribbons have shown observable fluorescence discoloration under strong UV irradiation, indicating photoreactivity that can lead to electron transfer and the formation of radical species.

Antiradical Properties: The incorporation of thiophene groups can influence the antiradical properties of compounds, as seen in thiophene-tocopherol derivatives, where they act as antioxidants.

Kinetic and Thermodynamic Analyses of this compound Reaction Pathways

The understanding of thiophene's reactivity is significantly enhanced by detailed kinetic and thermodynamic investigations, which elucidate reaction rates, activation barriers, and energy changes associated with various transformation pathways. These analyses are crucial for optimizing industrial processes, predicting environmental behavior, and designing novel synthetic routes.

Kinetic Studies

Kinetic studies provide insights into the rates at which thiophene (this compound) undergoes chemical transformations and the factors influencing these rates.

Hydrodesulfurization (HDS) Thiophene hydrodesulfurization (HDS) is a critical process for removing sulfur from fuels. Studies on MoS₂ catalysts reveal two parallel reaction routes: direct desulfurization (DDS) and hydrogenation (HYD) osti.govosti.gov. The dominant pathway is temperature-dependent; the HYD route prevails at lower temperatures (500–600 K), leading to C₄H₈ formation, while the DDS route becomes dominant above 650 K, producing C₄H₆ on Mo- and Mo-S edges osti.govosti.gov. On the S-edge, the DDS route is the major pathway across the entire 500–750 K range osti.govosti.gov. The activation barrier for butadiene (C₄H₆) formation via the DDS route has been calculated as 1.22 eV osti.gov.

On supported Ru clusters, the HDS of thiophene involves parallel pathways to form butadiene and butenes (via DDS) and tetrahydrothiophene (B86538) (via HYD) berkeley.edu. Kinetic and isotopic data suggest that active sites reside on sulfur-saturated Ru metal clusters, with elementary steps including quasi-equilibrated H₂ and H₂S heterolytic dissociation and thiophene binding berkeley.edu. Hydrogenation proceeds via the addition of protons to η⁴ thiophene species, while desulfurization involves C-S activation in η¹(S) species, aided by H species formed from H₂ dissociation berkeley.edu.

For CoMo/γ-Al₂O₃ catalysts, kinetic studies of thiophene HDS at temperatures between 175 and 275 °C and pressures from 30 to 60 bar indicate that surface reactions between adsorbed thiophene or butene and competitively adsorbed hydrogen are the rate-determining steps researchgate.netresearchgate.net. Similarly, investigations on a supported Mo-Co-Ni catalyst, conducted from 200 to 275 °C and 30 to 60 bar, utilized the Arrhenius equation to determine kinetic parameters such as activation energy (E_HDS) and pre-exponential factor (A) academie-sciences.fr.

Electrophilic Aromatic Substitution (EAS) Thiophene is known to be more reactive than benzene in electrophilic aromatic substitution reactions, with preferential substitution occurring at position 2 pearson.come-bookshelf.depearson.com. The kinetics of thiophene nitration in sulfuric and perchloric acid have been studied, revealing a mechanism similar to that of benzene compounds, though thiophene's high reactivity can lead to complications like nitrosation rsc.org.

Bromination kinetics of thiophene and its derivatives have been investigated in acetic acid solutions isca.meniscpr.res.in. For the bromination of thiophene-2-sulfonic acid in aqueous solution at pH 7 and 24.5 °C, the specific reaction rate (k) was found to be 106.0 M⁻¹s⁻¹ isca.me. This reduced reactivity compared to thiophene is attributed to the electron-withdrawing sulfonic acid group, which hampers the electrophilic attack isca.me.

Oxidation Reactions The reaction of thiophene with atomic oxygen (O(³P)) has been studied, and the rate constants in the temperature range of 379–525 K can be described by the Arrhenius expression: k = (1.6 ± 0.2)× 10¹² exp (–240 ±/RT) cm³ mol⁻¹ s⁻¹ rsc.org.

Oxidation initiated by hydroxyl (OH) radicals primarily proceeds via addition to a carbon atom adjacent to the sulfur atom, identified as the most kinetically efficient pathway nih.gov. These reactions can exhibit negative activation energies, implying that high pressures are required to reach the high-pressure limit nih.gov. Kinetic rate constants have been estimated using variational transition state theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory nih.gov.

For reactions with hydroperoxyl (HO₂) radicals, additions to the α and β carbons of thiophene are the most favored initial steps researchgate.netdntb.gov.uanih.gov. The rate constants for these addition pathways show a positive temperature dependence and a negative pressure dependence dntb.gov.uanih.gov. Theoretical studies on the oxidation of thiophene by singlet and triplet molecular oxygen indicate that barriers for reaction with triplet oxygen are significantly high (>30 kcal mol⁻¹), suggesting that direct oxidation by ground state oxygen is only substantial in high-temperature processes researchgate.net.

Polymerization The electrochemical polymerization kinetics of thiophene have been studied. In the absence of additives, the polymerization rate is first order with respect to monomer concentration dtic.milacs.org. When 2,2'-bithiophene (B32781) or 2,2':5',2''-terthiophene are present, the rate becomes 0.5 order in their concentration dtic.milacs.org. A proposed mechanism involves electrophilic aromatic substitution of radical cations to neutral thiophene monomers dtic.mil. Quantum mechanical calculations also support a radical mechanism for polythiophene formation wikipedia.org.

Table 1: Selected Kinetic Parameters for Thiophene Reactions

| Reaction Type | Reactant(s) | Conditions | Kinetic Parameter | Value | Citation |

| HDS (DDS Route) | Thiophene → Butadiene | MoS₂ catalyst | Activation Barrier (Ea) | 1.22 eV | osti.gov |

| Bromination | Thiophene-2-sulfonic acid + Br₂ | Aqueous, pH 7, 24.5 °C | Specific Reaction Rate (k) | 106.0 M⁻¹s⁻¹ | isca.me |

| Oxidation | Thiophene + O(³P) | 379–525 K | Arrhenius Expression (k) | (1.6 ± 0.2)× 10¹² exp (–240 ±/RT) cm³ mol⁻¹ s⁻¹ | rsc.org |

| Polymerization | Thiophene (monomer) | Electrochemical, no additives | Reaction Order (Monomer) | 1st Order | dtic.milacs.org |

| Polymerization | Thiophene + Bithiophene/Terthiophene | Electrochemical | Reaction Order (Additives) | 0.5 Order | dtic.milacs.org |

Thermodynamic Analyses

Thermodynamic analyses provide crucial data on the energy changes (enthalpy, entropy, Gibbs free energy) that occur during thiophene transformations, indicating the spontaneity and equilibrium position of reactions.

Hydrodesulfurization (HDS) In the HDS of thiophene over MoS₂ catalysts, the reaction energy for the formation of butadiene (C₄H₆) via the direct desulfurization (DDS) route has been determined to be -0.99 eV, indicating an exothermic process osti.gov. For HDS over CoMo/γ-Al₂O₃ catalysts, comprehensive kinetic models have estimated important thermodynamic parameters such as enthalpies of adsorption, Gibbs free energies, and adsorption entropies for various reaction steps researchgate.net.

Oxidation Reactions Theoretical studies on the atmospheric oxidation of thiophene by hydroperoxyl radicals (HO₂) have predicted thermochemical properties including free energy, enthalpy, internal energy, and entropy for thiophene, HO₂ radicals, and related species in the simulated reactions nih.gov. For the reaction of thiophene with molecular oxygen, the standard enthalpy for the formation of an oxirane-like bicyclic product is reported as 5.98 kcal mol⁻¹, indicating an endothermic reaction researchgate.net.

Other Transformations In the context of thiophene conversion over zeolites, thermodynamic analyses show that reactions such as thiophene alkylation, dimerization, and cyclization are exothermic and thus thermodynamically favored at lower temperatures conicet.gov.ar. Conversely, reactions involving thiophene ring opening, hydrogen addition, or cracking are endothermic and are thermodynamically favored at higher temperatures conicet.gov.ar.

Table 2: Selected Thermodynamic Parameters for Thiophene Reactions

| Reaction Type | Reactant(s) / Product(s) | Conditions | Thermodynamic Parameter | Value | Citation |

| HDS (DDS Route) | Thiophene → Butadiene | MoS₂ catalyst | Reaction Energy | -0.99 eV | osti.gov |

| Bromination | Thiophene-2-sulfonic acid + Br₂ | Aqueous | Entropy Change (ΔS) | -39.00 J mol⁻¹K⁻¹ | isca.me |

| Oxidation | Thiophene + O₂ → Oxirane-like bicyclic product | Gas phase | Standard Enthalpy | 5.98 kcal mol⁻¹ | researchgate.net |

| Carboxylation | Thiophene + CO₂ → Thiophene-2-carboxylate | Pd(II)-catalyzed | Gibbs Free Energy Change | -1.55 kcal/mol (exergonic) | mdpi.com |

| Carboxylation | C-H bond cleavage step | Pd(II)-catalyzed | Activation Free Energy Barrier (CMD mode) | 10.59 kcal/mol | mdpi.com |

Computational and Theoretical Chemistry Studies of Thiophene a

Electronic Structure and Molecular Orbital Analysis of Thiophene (B33073) A

Understanding the electronic structure and molecular orbitals of Thiophene A is crucial for predicting its reactivity, optical properties, and charge transport characteristics. Various quantum chemical methods are employed for this purpose.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic and structural properties of this compound and its derivatives. DFT calculations are performed to estimate geometric structures, electronic properties such as ionization potential, electron affinity, and electronic excitation energies, as well as vibrational frequencies mdpi.comresearchgate.netbeilstein-journals.orgacs.orgacs.orgjmaterenvironsci.com. For instance, studies on thiophene carboxylic acid thiourea (B124793) derivatives have employed DFT calculations with basis sets like 6-311G(d,p) to predict optimized molecular structures and the energies of individual molecular orbitals mdpi.com.

DFT has been instrumental in exploring how monomer properties influence the electronic and structural characteristics of polythiophenes, including parameters like HOMO, LUMO, and band gap arxiv.org. Calculations on oligomers of 3-(p-fluorophenyl)-thiophene (FPT) have used DFT to estimate geometric and electronic structures, conjugated lengths, bandwidths, and energetic properties, revealing that doped oligomers exhibit more planar chains and significantly reduced band gap energies compared to their neutral forms researchgate.net. The effect of substituents on the electronic structure and band gap of thiophenes has also been studied using periodic DFT calculations, showing that while singly bonded substituents might alter monomer/dimer properties, phenyl-substituted or vinyl-bridged polythiophenes can drastically modify band gaps beilstein-journals.org. Furthermore, DFT, including dispersion corrections, has been used to investigate the arrangement of methyl-terminated terthiophenes inside carbon nanotubes, demonstrating that confinement can modulate electronic and absorption properties by changing interchain interactions acs.org.

Beyond DFT, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods (e.g., CCSD, CCSD(T)), provide more accurate descriptions of electron correlation and are often used for benchmark studies or when higher precision is required mst.eduaip.org. These methods are particularly valuable for studying intermolecular interactions, such as π-stacking in thiophene oligomers researchgate.net. For example, MP2/6-31+G(d,p) level calculations have been used to explore the potential energy surface of π-stacked thiophene clusters (dimer, trimer, tetramer), examining inter-ring distance and tilting researchgate.net. Coupled cluster methods like CCSD and CC3 have been applied to characterize the torsional profiles of small oligomers, such as 2,2′-bithiophene, providing rigorous insights into their conformational preferences mst.edu. High-level ab initio computations, including second-order algebraic-diagrammatic construction (ADC(2)) and equation-of-motion coupled-cluster (EOM-CC) at CCSD and CC3 levels, have also been performed to assign photoabsorption spectra and understand the excited electronic states of thiophene researchgate.net.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity, stability, and optoelectronic properties of this compound and its derivatives scielo.brmdpi.comrsc.orgnih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter, as a smaller gap often indicates higher chemical reactivity, lower kinetic stability, and enhanced charge transfer characteristics, which are desirable for optoelectronic applications scielo.brmdpi.comrsc.orgnih.gov.

Studies on thiophene oligomers have revealed that increasing the π-bridge length generally leads to a reduction in the band gap, making them more suitable for optoelectronic applications scielo.br. For instance, a thiophene monomer with one π-bridge was found to have a HOMO of -5.14 eV, a LUMO of -2.27 eV, and a band gap of 2.69 eV scielo.br. The FMOs of thiophene monomers are typically delocalized over the entire molecule scielo.brresearchgate.net. In thiophene sulfonamide derivatives, the HOMO-LUMO energy gap values ranged from 3.44 to 4.65 eV, influencing their stability and nonlinear optical (NLO) responses; compounds with lower gaps tend to exhibit higher hyperpolarizability mdpi.com.

Table 1: Representative HOMO-LUMO Gap Values for Thiophene Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Thiophene Monomer (1 π-bridge) | -5.14 | -2.27 | 2.69 | scielo.br |

| Thiophene Oligomer (extended π-bridge) | - | - | 1.47 - 2.69 | scielo.br |

| Thiophene Sulfonamide Derivative 3 | - | - | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 | mdpi.com |

| Thieno[3,2-b]thiophene-based compound (DBTD4) | -5.553 | -2.671 | 2.882 | rsc.org |

The aromaticity of this compound, a five-membered heterocyclic compound, is a key characteristic that influences its stability and reactivity. Computational methods employ various indices to quantify aromaticity and analyze π-electron delocalization. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two commonly used indices nih.govnih.govmdpi.commdpi.com.

HOMA is a geometry-based index that quantifies aromaticity based on the bond length equalization within the ring, with values close to 1 indicating a high degree of cyclic π-electron delocalization nih.govmdpi.com. NICS, on the other hand, is a magnetic criterion that assesses the induced ring current in an external magnetic field; negative NICS values suggest diatropic (aromatic) character, while positive values indicate paratropic (anti-aromatic) character nih.govmdpi.com. Studies have shown that while NICS values can sometimes be in opposition to HOMA or aromatic stabilization energy (ASE) for certain heterocyclic compounds, HOMA is a viable alternative to NICS in probing aromaticity, especially given its computational ease nih.govnih.gov. The HOMA values for fused thiophene rings in certain anti-kekulene analogues were found to be very small, indicating significant attenuation of cyclic π-conjugation mdpi.com. The NICS(1)zz values for these thiophene rings were close to zero, suggesting negligible diatropic character mdpi.com.

Table 2: Aromaticity Indices for Thiophene

| Index | Value | Interpretation | Reference |

| HOMA | >0.7 | Aromatic | mdpi.com |

| NICS(1)zz | Close to 0 | Negligible diatropic character (for fused thiophene rings in certain analogues) | mdpi.com |

Frontier Molecular Orbital (FMO) Theory Applications (e.g., HOMO-LUMO Gap)

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecular systems, including conformational changes and interactions in condensed phases.

Conformational analysis of this compound derivatives, particularly oligothiophenes, is crucial as their geometric structure directly impacts their physical and electronic properties, especially in conductive polymers beilstein-journals.orgacs.org. MD simulations allow for the exploration of the conformational space, including inter-ring dihedral angles, which influence the overlap of pz orbitals and thus the delocalization of π electrons along the conjugation chain acs.orgharvard.edu.

For example, MD simulations have been used to study the conformational analysis of oligothiophenes and oligo(thienyl)furans, determining conformationally averaged structures and comparing theoretical Nuclear Overhauser Effect (NOE) buildup curves with experimental data acs.org. These simulations have shown that inter-ring dihedral angles can vary over time, indicating adequate sampling of the conformational space acs.org. The torsional profile between adjacent thiophene rings is particularly important for the electrical properties of polythiophenes acs.org. MD simulations have also been employed to investigate the high-temperature liquid-crystalline phase behavior of α-unsubstituted oligothiophenes, revealing the dependence of phase transitions on molecular length and providing insights into molecular organization and conformational properties rsc.org. Furthermore, combined DFT and MD approaches have been utilized to predict the most thermodynamically stable stereoisomers in solution for novel lower-rim thiophene-substituted resorcin researchgate.netarenes and pyrogallol (B1678534) researchgate.netarenes, analyzing geometric features and solute-solvent interactions digitellinc.com.

Intermolecular Interactions and Solvent Effects

Computational studies extensively investigate intermolecular interactions and solvent effects on thiophene and its derivatives, which are crucial for understanding their behavior in various chemical and biological environments. Methods such as the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) and the Solvation Model Density (SMD) are commonly employed to incorporate solvent effects into quantum chemical calculations mdpi.comtandfonline.comacgpubs.orgnih.gov.

These studies reveal how the surrounding solvent molecules influence the electronic structure, stability, and reactivity of thiophene-based compounds. For instance, computational investigations have explored the solvent-solute dynamics of anticancer thiophene derivatives, highlighting the critical role of solvent effects and molecular interactions in drug design and therapeutic efficacy researchgate.net. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the stability of compounds in a given solution, with calculations often performed in various solvents to assess their impact mdpi.com.

Structure-Reactivity and Structure-Property Relationships (SPR/QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational approaches applied to thiophene derivatives to establish correlations between their molecular structures and various physicochemical or biological properties encyclopedia.pubingentaconnect.commdpi.comresearchgate.net. These methods involve calculating a range of molecular descriptors, such as net charges, bond lengths, dipole moments, electron affinities, and heats of formation, which are then used to predict chemical behavior and properties ingentaconnect.comresearchgate.netelectrochemsci.org.

Predictive Models for this compound Chemical Behavior

Predictive models for thiophene's chemical behavior leverage quantum chemical parameters derived from computational studies. Key parameters like the HOMO-LUMO energy gap (ΔE), chemical hardness (η), softness (S), and electrophilicity index (ω) are vital in defining the chemical stability and reactivity of molecules mdpi.comelectrochemsci.orgresearchgate.netacs.org. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater stability mdpi.comacs.org.

For example, studies on thiophene sulfonamide derivatives have shown that compounds with a higher HOMO-LUMO energy gap tend to be more stable, whereas those with a lower gap are less stable mdpi.com. These computational models can predict properties such as corrosion inhibition efficiency, where specific thiophene derivatives have been evaluated using QSAR models and DFT calculations to correlate their molecular structure with inhibition performance electrochemsci.org. Such predictive capabilities are invaluable in fields like drug design, where thiophene derivatives are explored for various biological activities, including anti-inflammatory and anticancer properties researchgate.netencyclopedia.pubmdpi.com.

Spectroscopic Property Simulations (e.g., FT-IR, UV-Vis)

Computational chemistry plays a significant role in simulating spectroscopic properties of thiophene and its derivatives, enabling a direct comparison with experimental data. Density Functional Theory (DFT) is widely used for calculating vibrational frequencies, which correspond to Fourier Transform Infrared (FT-IR) and Raman spectra mdpi.comtandfonline.comresearchgate.netjchps.comdergipark.org.trripublication.com. The calculated vibrational frequencies often show good agreement with experimental values, aiding in the assignment of specific functional group vibrations tandfonline.comresearchgate.netdergipark.org.tr.

For electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict UV-Vis absorption wavelengths and excitation energies mdpi.comtandfonline.comacgpubs.orgjchps.comdergipark.org.tr. These simulations provide insights into the electronic transitions within the molecule, such as π→π* transitions, and their relationship to the HOMO-LUMO energy gap mdpi.comacgpubs.orgjchps.comdergipark.org.tr. Solvent effects can also be incorporated into these simulations using continuum models like IEF-PCM to better mimic experimental conditions tandfonline.comacgpubs.org. The ability to accurately simulate these spectra is crucial for the characterization and identification of novel thiophene-based compounds tandfonline.comresearchgate.netdergipark.org.tr.

Reaction Pathway Elucidation and Transition State Characterization

Computational methods are instrumental in elucidating reaction pathways and characterizing transition states for thiophene-based reactions, providing a detailed understanding of reaction mechanisms that are often difficult to probe experimentally. High-level composite methods, such as the G4 method, and various DFT functionals are commonly used to map potential energy surfaces, identify intermediates, and locate transition states researchgate.netaip.orgmdpi.comtyut.edu.cn.

Studies have investigated the intricate mechanisms of thiophene ring-fragmentation (TRF) in processes like UV photodissociation, dissociative ionization, and dissociative electron attachment researchgate.netaip.org. For neutral thiophene, a major pathway involves the migration of a hydrogen atom and subsequent fragmentation through a transition state, yielding acetylene (B1199291) and H₂C=C=S researchgate.net. Computational studies have also explored the oxidation reaction mechanism of thiophenes by singlet oxygen, identifying a concerted [2+4] cycloaddition as the most favorable pathway leading to an endoperoxide intermediate mdpi.com. The determination of transition states and their corresponding thermodynamic properties (e.g., activation energies and reaction enthalpies) is critical for predicting reaction rates and understanding reactivity researchgate.netmdpi.comtyut.edu.cn. Methods like the Nudged Elastic Band (NEB-TS) are used to find transition states, which are then verified by Intrinsic Reaction Coordinate (IRC) calculations mdpi.com.

Non-Linear Optical (NLO) Property Predictions

The prediction of Non-Linear Optical (NLO) properties of thiophene and its derivatives through computational chemistry is a significant area of research, driven by their potential applications in electro-optical devices, organic light-emitting diodes (OLEDs), and organic solar cells mdpi.comtandfonline.comacs.orgafricaresearchconnects.comscirp.orgrsc.org. NLO materials possess characteristics such as fast nonlinear optical response, large nonlinear polarizability, and good chemical and thermal stability scirp.org.

Computational methods, primarily DFT and TD-DFT, are used to calculate key NLO parameters, including dipole moments, polarizabilities (α), and first (β) and second (γ) hyperpolarizabilities mdpi.comtandfonline.comacs.orgafricaresearchconnects.comscirp.orgrsc.org. The first hyperpolarizability (β) is particularly important for second-order NLO behavior mdpi.comtandfonline.com. These properties are often correlated with the electronic structure of the molecules, particularly the HOMO-LUMO energy gap and the extent of intramolecular charge transfer (ICT) mdpi.comacs.orgafricaresearchconnects.comrsc.org. A smaller HOMO-LUMO energy gap often leads to higher polarizability and a more significant NLO response acs.org. For instance, studies on thiophene sulfonamide derivatives have shown a correlation between the HOMO-LUMO energy gap and hyperpolarizability, where compounds with a lower energy gap exhibit a higher NLO response mdpi.com. Similarly, substituted thiophene imino dyes have been computationally analyzed, showing that the order of nonlinear optical activity aligns well with experimental observations, with certain substituents enhancing NLO performance africaresearchconnects.com.

Advanced Characterization Techniques for Thiophene a Beyond Basic Identification

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy offers a powerful lens to examine the intricate details of Thiophene (B33073) A's chemical environment at the atomic and molecular levels.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For complex molecules like Thiophene A derivatives, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are therefore essential for unambiguous signal assignment and detailed structural analysis. acs.orgrsc.orgscience.govsdsu.edu These methods reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. acs.orgrsc.orgscience.govsdsu.edu For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. sdsu.edu HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings between protons and carbons, which is crucial for connecting different parts of the molecule. sdsu.eduresearchgate.net

In the solid state, this compound's properties can differ significantly from its solution-state behavior. Solid-state NMR (ssNMR) is uniquely suited to probe these differences. acs.orgfigshare.com For materials like thiophene-based mesogens, ssNMR can determine orientational order and the alignment of the thiophene ring relative to the molecular axis. acs.orgfigshare.comresearchgate.net Techniques like 2D Separated Local Field (SLF) spectroscopy can be used to measure carbon-proton dipolar couplings, which in turn provide information about local order parameters. researchgate.nettandfonline.com For example, in a study of a thiophene-based nematogen, a 2D PITANSEMA solid-state NMR method was used to resolve overlapping aromatic carbon signals and determine the orientation of the thiophene ring's C-H vectors. figshare.comnih.gov

Table 1: Exemplary 2D NMR Techniques for this compound Analysis

| Technique | Information Gained | Typical Application |

| COSY | Identifies J-coupled protons (¹H-¹H correlations). sdsu.edu | Establishes proton connectivity within spin systems. |

| HSQC | Shows one-bond correlations between protons and heteronuclei (e.g., ¹³C). sdsu.edu | Assigns protons to their directly attached carbons. |